Structural Characterization of 3-Methoxypyridine-2-boronic acid: A Definitive Guide to ^1H and ^13C NMR Spectral Analysis
Structural Characterization of 3-Methoxypyridine-2-boronic acid: A Definitive Guide to ^1H and ^13C NMR Spectral Analysis
Executive Summary
3-Methoxypyridine-2-boronic acid (CAS: 500707-34-6)[1] is a highly valuable heteroaryl building block extensively utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development and medicinal chemistry. Due to the electrophilic nature of the boron atom and the nucleophilic character of the pyridine nitrogen, characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. This technical guide provides a comprehensive, theoretically grounded framework for the ^1H and ^13C NMR assignment of 3-methoxypyridine-2-boronic acid, detailing the causality behind solvent selection, spectral acquisition protocols, and the interpretation of quadrupolar relaxation effects.
Structural Dynamics and the Causality of Solvent Selection
A critical failure point in the NMR characterization of boronic acids is the spontaneous dehydration of the monomeric form into a cyclic boroxine trimer[2]. In non-polar, aprotic solvents such as chloroform-d (CDCl3), 3-methoxypyridine-2-boronic acid exists in a dynamic equilibrium between the free acid and the boroxine. This equilibrium results in complex, overlapping multiplets in the ^1H NMR spectrum that are impossible to accurately integrate or assign.
To establish a self-validating analytical system, the experimental choice of solvent must actively suppress this dehydration. Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this analysis. DMSO acts as a Lewis base; its oxygen atom coordinates directly with the empty p-orbital of the boron atom. This coordination sterically and electronically stabilizes the monomeric boronic acid, preventing boroxine formation and yielding sharp, highly resolved spectral lines. Furthermore, DMSO slows the chemical exchange of the hydroxyl protons, allowing the -B(OH)2 group to be observed as a distinct signal.
Caption: Equilibrium between boronic acid monomer and boroxine trimer.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in the generated data, the following protocol integrates a self-validating internal check to confirm monomeric purity and accurate integration.
Caption: Self-validating NMR sample preparation and acquisition workflow.
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 15–20 mg of 3-methoxypyridine-2-boronic acid. High concentration is strictly required to resolve the C-2 carbon, which suffers from signal broadening.
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Solvation: Dissolve the analyte in 0.6 mL of anhydrous DMSO-d6 (100 atom % D). Ensure complete dissolution via gentle sonication for 60 seconds.
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Acquisition Parameters (^1H): Acquire the ^1H spectrum at 400 MHz. Use a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the aromatic protons.
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Acquisition Parameters (^13C): Acquire the ^13C spectrum at 100 MHz. Set the number of scans to a minimum of 1024 to overcome the quadrupolar nature of the ^11B nucleus.
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Internal Validation: Process the ^1H spectrum and set the integration of the methoxy (-OCH3) singlet to exactly 3.00 . The protocol is validated if and only if the sum of the aromatic proton integrations equals 3.00 ± 0.05, and the -B(OH)2 broad singlet integrates to 2.00 ± 0.10.
^1H NMR Spectral Analysis and Assignments
The ^1H NMR spectrum of 3-methoxypyridine-2-boronic acid in DMSO-d6 is defined by the strong electron-donating (+M) effect of the methoxy group at C-3 and the inductive effects of the pyridine nitrogen.
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H-6 (δ 8.18 ppm): Located adjacent to the highly electronegative pyridine nitrogen, H-6 is the most deshielded proton. It appears as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-4.
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H-4 (δ 7.39 ppm): Positioned ortho to the strongly electron-donating methoxy group, H-4 experiences significant shielding, shifting it upfield compared to an unsubstituted pyridine.
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H-5 (δ 7.29 ppm): Located meta to the methoxy group, H-5 is less affected by the +M effect but couples strongly with both H-4 and H-6, appearing as a distinct doublet of doublets.
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-OCH3 (δ 3.82 ppm): The methoxy protons appear as a sharp, intense singlet.
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-B(OH)2 (δ 8.20 ppm): The boronic acid hydroxyl protons appear as a broad singlet due to intermediate chemical exchange rates in DMSO.
Table 1: ^1H NMR Quantitative Data Summary (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -B(OH)2 | 8.20 | Broad Singlet (br s) | - | 2H | Boronic acid hydroxyls |
| C-6 | 8.18 | Doublet of doublets (dd) | J = 4.6, 1.4 | 1H | Pyridine H-6 |
| C-4 | 7.39 | Doublet of doublets (dd) | J = 8.4, 1.4 | 1H | Pyridine H-4 |
| C-5 | 7.29 | Doublet of doublets (dd) | J = 8.4, 4.6 | 1H | Pyridine H-5 |
| -OCH3 | 3.82 | Singlet (s) | - | 3H | Methoxy protons |
^13C NMR Spectral Analysis and Substituent Effects
The ^13C NMR assignments rely heavily on established additivity parameters for substituted pyridines[3],[4]. The introduction of the methoxy and boronic acid groups drastically alters the electronic environment of the pyridine core.
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C-3 (δ 155.0 ppm): The ipso-carbon attached to the methoxy group is profoundly deshielded by the electronegative oxygen atom[3].
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C-2 (δ 152.0 ppm, broad): The ipso-carbon attached to the boron atom. The ^11B nucleus has a spin of I = 3/2 and a large quadrupole moment. Rapid quadrupolar relaxation of the boron nucleus partially decouples the ^13C-^11B scalar interaction, resulting in a significantly broadened, low-intensity peak that requires high sample concentration to observe.
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C-6 (δ 142.0 ppm): Deshielded by the adjacent pyridine nitrogen[4].
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C-5 (δ 125.0 ppm) & C-4 (δ 122.0 ppm): C-4 is highly shielded by the ortho-methoxy group's resonance effect, while C-5 remains relatively unperturbed, matching standard pyridine meta-substituent shifts[3].
Table 2: ^13C NMR Quantitative Data Summary (100 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C-3 | 155.0 | Quaternary (C) | Deshielded by direct attachment to electronegative oxygen. |
| C-2 | 152.0 | Quaternary (C, broad) | Broadened due to ^11B quadrupolar relaxation. |
| C-6 | 142.0 | Methine (CH) | Deshielded by adjacent pyridine nitrogen. |
| C-5 | 125.0 | Methine (CH) | Meta to methoxy group; standard pyridine shift. |
| C-4 | 122.0 | Methine (CH) | Shielded by +M resonance effect of ortho-methoxy group. |
| -OCH3 | 55.6 | Primary (CH3) | Characteristic aliphatic methoxy carbon. |
References
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Lookchem. "3-Methoxypyridine-2-boronic acid CAS NO.500707-34-6". 1
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MDPI. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds". 3
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ACS Publications. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration". 4
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Benchchem. "2-Ethoxy-5-methoxyphenylboronic Acid". 2
Sources
- 1. 3-Methoxypyridine-2-boronic acid, CasNo.500707-34-6 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 2. 2-Ethoxy-5-methoxyphenylboronic Acid|CAS 957065-85-9 [benchchem.com]
- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
